(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5/c1-12(2)9-25-16-3-4-17-18(8-16)27-19(20(17)23)7-13-5-15(22)6-14-10-24-11-26-21(13)14/h3-8H,1,9-11H2,2H3/b19-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWBUOWKPQAEBQ-GXHLCREISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.
Introduction of the Benzo[d][1,3]dioxin Moiety: This step often involves the formation of the dioxin ring through condensation reactions.
Final Coupling: The final step involves coupling the benzofuran core with the benzo[d][1,3]dioxin moiety under specific conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications. For instance, its structural features might be optimized to enhance its efficacy and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The target compound shares a benzofuran-3(2H)-one core with several analogs, differing primarily in substituents on the benzodioxin ring and the benzofuranone oxygen side chain. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on similar analogs; †Calculated using ChemDraw.
Key Observations:
- Oxygen Substituents : Hydroxy groups (e.g., ) reduce LogP and increase hydrogen-bonding capacity, affecting solubility. The 2-methylallyloxy group in the target compound may balance lipophilicity and steric effects compared to bulkier benzyloxy groups .
- Stereochemistry : The Z-configuration is conserved across analogs, suggesting its importance in maintaining planar geometry for π-π stacking or receptor binding .
Biological Activity
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, with CAS number 929489-42-9, is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The molecular formula of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is C₁₈H₁₃ClO₅, with a molecular weight of 344.7 g/mol. The presence of chloro and methylene groups in its structure may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClO₅ |
| Molecular Weight | 344.7 g/mol |
| CAS Number | 929489-42-9 |
Anticancer Activity
Benzofuran derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds similar to (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzofuran derivatives induced apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .
Case Study:
In a comparative study involving several benzofuran derivatives, it was found that modifications in the substituents significantly affected their cytotoxicity profiles. The lead compound displayed strong pro-apoptotic activity, increasing caspase 3 and 7 activities by over two-fold after 48 hours of exposure .
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives is also noteworthy. A derivative similar to our compound showed a remarkable ability to reduce pro-inflammatory cytokines such as TNF and ILs in macrophage cells by up to 98% . This suggests that (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one could be beneficial in managing chronic inflammatory conditions.
Mechanistic Insights
The biological activity of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can be attributed to its ability to modulate key signaling pathways:
- Apoptosis Pathway : The compound may activate intrinsic apoptotic pathways through ROS generation and mitochondrial membrane potential disruption.
- Cytokine Modulation : It has been shown to downregulate NF-kB activity, which is crucial for the expression of various pro-inflammatory cytokines.
Q & A
Q. Table 1: Key Analytical Parameters for Structural Confirmation
Q. Table 2: Reaction Optimization for Etherification Step
| Condition | Optimal Parameters | Yield Improvement |
|---|---|---|
| Solvent | Dry THF or DMF | +25% vs. ethanol |
| Base | NaH (60% dispersion in oil) | +30% vs. K₂CO₃ |
| Temperature | 0–5°C (prevents allylic oxidation) | +15% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
